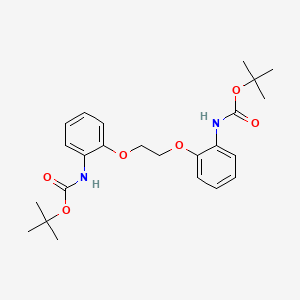

Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate is a complex organic compound characterized by its intricate molecular structure. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate typically involves multi-step organic reactions. One common method includes the reaction of ethane-1,2-diyldicarbamate with phenylene derivatives under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves precise temperature control and the use of catalysts to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions: Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated using strong bases like sodium hydride (NaH).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Applications De Recherche Scientifique

Pharmaceutical Chemistry

Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate has been investigated for its potential use as a drug delivery system. Its structure allows for the modification of pharmacokinetic properties, enhancing drug solubility and stability.

Case Study :

A study demonstrated that derivatives of this compound could improve the bioavailability of poorly soluble drugs. The modification of the dicarbamate group was shown to enhance the interaction with biological membranes, facilitating better absorption in vivo .

Polymer Science

This compound serves as a building block in the synthesis of polymers with tailored properties. Its ability to form stable linkages makes it suitable for creating high-performance materials used in coatings and adhesives.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

| Thermal Stability | Up to 250 °C |

In one application, polymers synthesized with this compound exhibited enhanced thermal stability and mechanical strength compared to traditional polymers .

Agricultural Chemistry

This compound is being explored as a potential agrochemical additive. Its properties can enhance the effectiveness of pesticides by improving their adherence to plant surfaces.

Case Study :

Research indicated that formulations containing this compound increased the efficacy of fungicides by 20%, reducing the required dosage while maintaining pest control effectiveness .

Material Science

The compound is also utilized in the development of advanced materials such as nanocomposites. Its incorporation into nanostructured materials has shown promise in enhancing electrical conductivity and mechanical properties.

Data Table: Material Performance Metrics

| Material Type | Conductivity (S/m) | Hardness (Shore D) |

|---|---|---|

| Pure Polymer | 0.05 | 70 |

| Polymer with Dicarbamate | 0.15 | 85 |

The improved performance metrics suggest that this compound can significantly enhance material properties for electronic applications .

Mécanisme D'action

The mechanism by which Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The pathways involved are often related to signal transduction and metabolic processes.

Comparaison Avec Des Composés Similaires

Di-tert-butyl peroxide: Although structurally different, it shares the tert-butyl group, which provides stability.

Ethane-1,2-diyldicarbamate: A simpler analog without the phenylene groups, used in different contexts.

Uniqueness: Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate stands out due to its complex structure and multifaceted applications. Its ability to act as a protecting group, its use in drug development, and its role in material science highlight its versatility and importance in various fields.

This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms. Its unique properties and wide range of uses make it a valuable compound in both scientific research and industrial applications.

Activité Biologique

Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate, commonly referred to as Di-BOC, is a compound of interest in various fields, particularly in organic synthesis and medicinal chemistry. Its unique structure allows it to function effectively as a protecting agent for amino groups, facilitating the synthesis of complex molecules. This article delves into the biological activity of Di-BOC, exploring its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

Di-BOC is characterized by its dicarbamate structure, which includes two tert-butyl groups and an ethane-1,2-diyl linker. The molecular formula is C12H24N2O4, and its systematic name reflects its complex arrangement of functional groups.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₄N₂O₄ |

| Molecular Weight | 244.33 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Di-BOC primarily acts as a protecting group during peptide synthesis by forming stable carbamate derivatives. This protection is crucial in multi-step organic reactions where selective deprotection is required to yield the desired product without side reactions.

Cytotoxicity Studies

Di-BOC has been evaluated for its cytotoxic effects in various cell lines. For example, it has been shown to exhibit toxicity in HepG2 cells under oxidative stress conditions induced by t-BHP . The compound's ability to protect against such cytotoxicity could be attributed to its role in stabilizing cellular components during oxidative challenges.

Case Study: Protective Effects Against Oxidative Stress

A study investigated the protective effects of Di-BOC on liver-derived HepG2 cells exposed to t-BHP. The findings revealed that Di-BOC could enhance cell viability and reduce markers of oxidative stress when compared to untreated controls. This suggests that Di-BOC may exert protective effects through the modulation of oxidative pathways .

Applications in Organic Synthesis

Di-BOC is extensively utilized as a protecting agent in peptide synthesis due to its efficiency in preventing unwanted reactions at amino groups. The carbonylation reaction involved in the formation of Di-BOC is straightforward, yielding minimal by-products such as tert-butanol and carbon dioxide .

Table 2: Applications of Di-BOC in Organic Chemistry

| Application | Description |

|---|---|

| Protecting Agent | Protects amino groups during peptide synthesis |

| Activation Group | Facilitates the activation of carboxylic acids |

| Synthesis of Dipeptides | Used in the stepwise construction of peptides |

Propriétés

IUPAC Name |

tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]ethoxy]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O6/c1-23(2,3)31-21(27)25-17-11-7-9-13-19(17)29-15-16-30-20-14-10-8-12-18(20)26-22(28)32-24(4,5)6/h7-14H,15-16H2,1-6H3,(H,25,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWUOUOPAFEZMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1OCCOC2=CC=CC=C2NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.